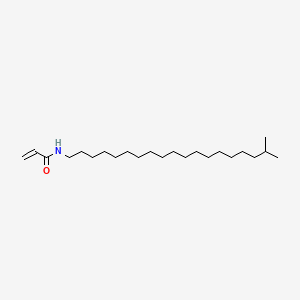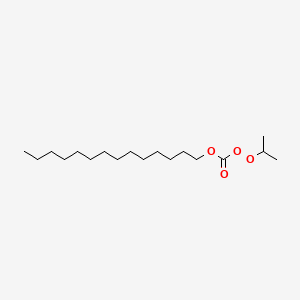
2-Hydroxypropyl acetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl acetoacetate is an organic compound with the molecular formula C7H12O4 It is a colorless to pale yellow liquid that is used in various chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl acetoacetate is typically synthesized through the reaction of acetoacetic acid with 2-hydroxypropyl alcohol. The reaction is carried out under acidic or basic conditions to facilitate esterification. The general reaction can be represented as follows:
Acetoacetic acid+2-Hydroxypropyl alcohol→2-Hydroxypropyl acetoacetate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated to a temperature range of 60-80°C and maintained under reflux conditions to ensure complete conversion of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropyl acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Formation of acetoacetic acid derivatives.
Reduction: Formation of 2-hydroxypropyl alcohol derivatives.
Substitution: Formation of various esters and ethers.
Applications De Recherche Scientifique
2-Hydroxypropyl acetoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the preparation of biocompatible materials and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of 2-hydroxypropyl acetoacetate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of the hydroxy and acetoacetate functional groups, which can interact with various nucleophiles and electrophiles. The compound can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its reactivity and versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Phenyl acetoacetate
Comparison
2-Hydroxypropyl acetoacetate is unique due to the presence of both hydroxy and acetoacetate functional groups, which provide it with distinct reactivity compared to other acetoacetate esters. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
93776-84-2 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-hydroxypropyl 3-oxobutanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)3-7(10)11-4-6(2)9/h6,9H,3-4H2,1-2H3 |
Clé InChI |
RIHNJKJOVOCAGO-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)

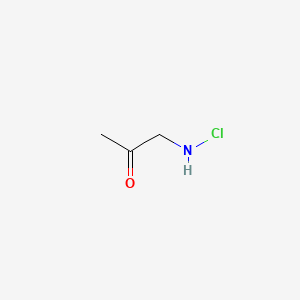
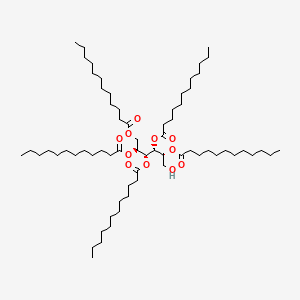

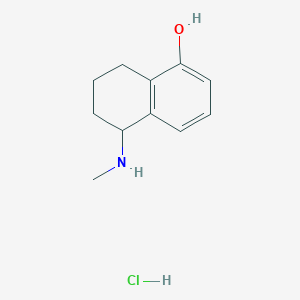
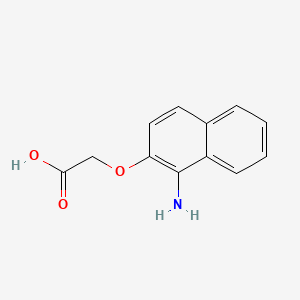
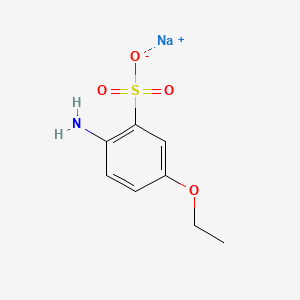
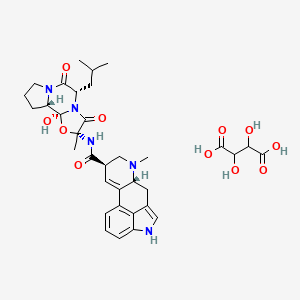

![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)

